molecular formula C10H9BrN2O B2656354 2-Bromo-5-cyano-N,N-dimethylbenzamide CAS No. 1369813-45-5

2-Bromo-5-cyano-N,N-dimethylbenzamide

Cat. No.: B2656354
CAS No.: 1369813-45-5
M. Wt: 253.099
InChI Key: PQNBCUATHUQGKL-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H9BrN2O and a molecular weight of 253.1 g/mol . It is characterized by the presence of a bromine atom, a cyano group, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-cyano-N,N-dimethylbenzamide typically involves the bromination of 5-cyano-N,N-dimethylbenzamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring . Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-cyano-N,N-dimethylbenzamide is utilized in several scientific research fields, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyano-N,N-dimethylbenzamide is unique due to the presence of both bromine and cyano groups, which confer specific reactivity and binding properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-bromo-5-cyano-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-13(2)10(14)8-5-7(6-12)3-4-9(8)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNBCUATHUQGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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